molecular formula C14H12N2O4S2 B6163344 1-(benzenesulfonyl)-1H-indole-2-sulfonamide CAS No. 85953-40-8

1-(benzenesulfonyl)-1H-indole-2-sulfonamide

Cat. No. B6163344
CAS RN: 85953-40-8
M. Wt: 336.4
InChI Key:
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Description

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide, also known as sulfasalazine, is an anti-inflammatory drug used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. Sulfasalazine is a combination of two drugs, 5-aminosalicylic acid (5-ASA) and sulfapyridine, which work together to reduce inflammation and pain. The drug has been used for decades to treat inflammatory bowel diseases, and it is a common first-line treatment for mild to moderate cases of these diseases.

Scientific Research Applications

Sulfasalazine has been studied extensively in the laboratory and in clinical trials. It has been used in the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and inflammatory bowel diseases. It has also been studied for its potential to reduce the risk of colorectal cancer and to treat other chronic inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.

Mechanism of Action

Sulfasalazine works by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of these mediators. In addition, 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee has been shown to reduce the activity of NF-κB, a transcription factor that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Sulfasalazine has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects. It has also been shown to reduce pain, swelling, and stiffness associated with inflammatory diseases. In addition, it has been shown to reduce the risk of colorectal cancer.

Advantages and Limitations for Lab Experiments

The major advantage of using 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee in laboratory experiments is its ability to reduce inflammation and pain. It is also relatively safe and well-tolerated, making it a good choice for laboratory studies. However, 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee can cause side effects, such as nausea, vomiting, and rash, and it can interact with other drugs. Therefore, it is important to monitor patients closely when using 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee in laboratory experiments.

Future Directions

Future research on 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee should focus on its potential to treat other chronic inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. In addition, further research should be done to determine the optimal dose of 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee and to identify biomarkers that can be used to monitor its efficacy. Other future directions for research include exploring the potential of 1-(benzenesulfonyl)-1H-indole-2-sulfonamidee to reduce the risk of colorectal cancer and to identify new therapeutic targets for the treatment of inflammatory diseases.

Synthesis Methods

Sulfasalazine is synthesized through the reaction of 5-aminosalicylic acid (5-ASA) and sulfapyridine. The reaction is carried out in aqueous solution at a temperature of 80-90°C and a pH of 7.5-8.5. The reaction is catalyzed by an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. The reaction is complete when the pH of the solution is neutralized with an acid, such as hydrochloric acid or sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzenesulfonyl)-1H-indole-2-sulfonamide involves the reaction of 1H-indole-2-sulfonamide with benzenesulfonyl chloride in the presence of a base.", "Starting Materials": [ "1H-indole-2-sulfonamide", "benzenesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "1. Dissolve 1H-indole-2-sulfonamide in a suitable solvent (e.g. dichloromethane).", "2. Add a base (e.g. triethylamine) to the solution and stir.", "3. Slowly add benzenesulfonyl chloride to the solution while stirring.", "4. Continue stirring the reaction mixture for several hours at room temperature.", "5. Filter the reaction mixture to remove any solids.", "6. Wash the filtrate with water and dry over anhydrous sodium sulfate.", "7. Concentrate the solution under reduced pressure to obtain the crude product.", "8. Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain the final product, 1-(benzenesulfonyl)-1H-indole-2-sulfonamide." ] }

CAS RN

85953-40-8

Product Name

1-(benzenesulfonyl)-1H-indole-2-sulfonamide

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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